molecular formula C12H16ClNOS B12571649 2-Chloro-N,N-diethyl-6-(methylsulfanyl)benzamide CAS No. 596805-22-0

2-Chloro-N,N-diethyl-6-(methylsulfanyl)benzamide

Cat. No.: B12571649
CAS No.: 596805-22-0
M. Wt: 257.78 g/mol
InChI Key: UNWAPZXXEWCBOQ-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diethyl-6-(methylsulfanyl)benzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of a chloro group, diethylamino group, and a methylsulfanyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-diethyl-6-(methylsulfanyl)benzamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-diethyl-6-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-N,N-diethyl-6-(methylsulfanyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-diethyl-6-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The chloro and methylsulfanyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N,N-diethyl-6-(methylsulfanyl)benzamide is unique due to the presence of both the chloro and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various research applications .

Properties

CAS No.

596805-22-0

Molecular Formula

C12H16ClNOS

Molecular Weight

257.78 g/mol

IUPAC Name

2-chloro-N,N-diethyl-6-methylsulfanylbenzamide

InChI

InChI=1S/C12H16ClNOS/c1-4-14(5-2)12(15)11-9(13)7-6-8-10(11)16-3/h6-8H,4-5H2,1-3H3

InChI Key

UNWAPZXXEWCBOQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC=C1Cl)SC

Origin of Product

United States

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